Methyl 1-(2-cyanophenyl)piperidine-4-carboxylate
Description
Methyl 1-(2-cyanophenyl)piperidine-4-carboxylate is a piperidine derivative featuring a 2-cyanophenyl substituent at the nitrogen atom and a methyl ester group at the 4-position of the piperidine ring. Its molecular formula is C₁₄H₁₅N₂O₂, with a molar mass of 323.19 g/mol (CAS: 1365271-66-4) .
Properties
Molecular Formula |
C14H16N2O2 |
|---|---|
Molecular Weight |
244.29 g/mol |
IUPAC Name |
methyl 1-(2-cyanophenyl)piperidine-4-carboxylate |
InChI |
InChI=1S/C14H16N2O2/c1-18-14(17)11-6-8-16(9-7-11)13-5-3-2-4-12(13)10-15/h2-5,11H,6-9H2,1H3 |
InChI Key |
XVOYBXKWLSWMFB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCN(CC1)C2=CC=CC=C2C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Piperidine-4-carboxylate derivatives are widely studied due to their structural adaptability and pharmacological relevance. Below is a detailed comparison of Methyl 1-(2-cyanophenyl)piperidine-4-carboxylate with key analogs:
Structural and Molecular Comparisons
Pharmacological and Functional Differences
- Carfentanil: A synthetic opioid with extreme potency (ED₅₀ ~0.0001 mg/kg in humans), primarily used in veterinary medicine. Its 2-phenylethyl and propanoylamino groups facilitate strong μ-opioid receptor binding .
- Brominated Analog (Methyl 1-(3-bromo-2-cyanophenyl)...): The bromine atom may confer resistance to metabolic degradation or alter binding kinetics compared to the non-brominated compound .
- Triazole-Benzyl Derivatives: These compounds (e.g., from ) exhibit agonism at sphingosine-1-phosphate receptors, highlighting how piperidine carboxylates can be tailored for non-opioid targets .
- Ethyl 4-hydroxy-4-(2-(2-hydroxyethyl)phenyl)... : Demonstrates the role of hydroxyl groups in modulating solubility and bioavailability, though its bioactivity remains uncharacterized .
Key Structural Determinants of Bioactivity
- N1 Substituent: The 2-cyanophenyl group in Methyl 1-(2-cyanophenyl)... may engage in π-π interactions or hydrogen bonding, contrasting with carfentanil’s lipophilic 2-phenylethyl group, which enhances blood-brain barrier penetration .
- C4 Functionalization: Ester groups (methyl/ethyl) are common, but carfentanil’s 4-carboxylate with a propanoylamino-phenyl moiety is critical for opioid receptor affinity .
- Bromine vs. Cyano: Bromination at the 3-position () could sterically hinder binding or redirect metabolic pathways compared to the unsubstituted cyano derivative.
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